molecular formula C10H12IN5O B10964337 N-(1,5-dimethyl-1H-pyrazol-4-yl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide

N-(1,5-dimethyl-1H-pyrazol-4-yl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B10964337
M. Wt: 345.14 g/mol
InChI Key: DQVIWBRJCIAXET-UHFFFAOYSA-N
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Description

N-(1,5-dimethyl-1H-pyrazol-4-yl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,5-dimethyl-1H-pyrazol-4-yl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the iodinated pyrazole with an appropriate amine or amide under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,5-dimethyl-1H-pyrazol-4-yl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl or heteroaryl compounds.

Scientific Research Applications

N-(1,5-dimethyl-1H-pyrazol-4-yl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It can be used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of functionalized pyrazoles with specific properties.

Mechanism of Action

The mechanism of action of N-(1,5-dimethyl-1H-pyrazol-4-yl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,5-dimethyl-1H-pyrazol-4-yl)methyl-N-methylamine
  • N-(1,5-dimethyl-1H-pyrazol-4-yl)methyl-1,5-dimethyl-1H-pyrazol-4-amine
  • N-(1,5-dimethyl-1H-pyrazol-4-yl)methyl-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide

Uniqueness

N-(1,5-dimethyl-1H-pyrazol-4-yl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide is unique due to the presence of the iodine atom and carboxamide group, which confer distinct chemical reactivity and potential biological activity. These features differentiate it from other similar pyrazole derivatives and make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H12IN5O

Molecular Weight

345.14 g/mol

IUPAC Name

N-(1,5-dimethylpyrazol-4-yl)-4-iodo-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C10H12IN5O/c1-6-8(5-13-15(6)2)14-10(17)9-7(11)4-12-16(9)3/h4-5H,1-3H3,(H,14,17)

InChI Key

DQVIWBRJCIAXET-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)NC(=O)C2=C(C=NN2C)I

Origin of Product

United States

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